4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide, commonly known as Eravacycline, is a complex organic compound that belongs to the class of fluorocyclines. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicine as an antibacterial agent. Its multifaceted structure includes a tetracene backbone with multiple functional groups, which contributes to its diverse chemical reactivity and biological activity.
Eravacycline was first approved for clinical use in 2018 and is marketed under the brand name Xerava. It is primarily used for treating complicated intra-abdominal infections and has been studied for its efficacy against resistant bacterial strains. The compound's molecular formula is and it is classified under the CAS number 1334714-66-7 .
The synthesis of Eravacycline involves several steps that typically begin with the preparation of the core tetracene structure. This is followed by the introduction of functional groups such as dimethylamino and pyrrolidin-1-ylacetyl groups. The synthetic routes often require specific catalysts, solvents, and controlled temperature conditions to ensure high yield and purity of the final product.
The synthesis process can be summarized as follows:
Eravacycline features a complex molecular structure characterized by:
The stereochemistry of the molecule is defined by specific configurations at various chiral centers, contributing to its biological activity.
Key structural data include:
Eravacycline undergoes various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
Reaction conditions typically involve controlled temperatures and specific solvents to optimize yields .
Eravacycline's mechanism of action primarily involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the incorporation of amino acids into peptide chains. This action disrupts bacterial growth and replication .
The compound's multiple functional groups allow it to interact with various molecular targets, modulating enzyme activity and altering cellular processes. This mechanism contributes to its effectiveness against resistant bacterial strains.
Eravacycline exhibits the following physical properties:
Key chemical properties include:
Eravacycline has several significant applications across various fields:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9